C14H23ClN2O3
CAS No.:
Cat. No.: VC10867032
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.80 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H23ClN2O3 |
---|---|
Molecular Weight | 302.80 g/mol |
IUPAC Name | 2-[2-[(tert-butylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride |
Standard InChI | InChI=1S/C14H22N2O3.ClH/c1-14(2,3)16-8-10-6-5-7-11(18-4)13(10)19-9-12(15)17;/h5-7,16H,8-9H2,1-4H3,(H2,15,17);1H |
Standard InChI Key | KENHWOIIWRAICB-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl |
Canonical SMILES | CC(C)(C)NCC1=C(C(=CC=C1)OC)OCC(=O)N.Cl |
Introduction
Structural Isomerism in C₁₄H₂₃ClN₂O₃ Derivatives
C₁₄H₂₃ClN₂O₃ encompasses multiple structurally distinct compounds, each with a unique IUPAC name and CAS registry number. The following table summarizes key isomers and their identifiers:
The diversity arises from variations in the aromatic substitution patterns and side chain modifications. For instance, the 113698-83-2 isomer features a piperazine ring linked to a trimethoxybenzyl group , while 1051368-84-3 contains a propyl-substituted phenoxyacetamide moiety.
Synthesis and Production Methods
Piperazine-Based Derivatives
The synthesis of 1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine hydrochloride (113698-83-2) typically involves nucleophilic substitution between 2,4,6-trimethoxybenzyl chloride and piperazine under basic conditions . Industrial-scale production employs continuous flow reactors to optimize yield and purity, with final hydrochloride salt formation achieved via HCl gas bubbling in anhydrous ether.
Phenoxyacetamide Derivatives
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride (1051368-84-3) is synthesized through a three-step process:
-
Phenolic alkylation: 5-amino-4-propylguaiacol reacts with ethylene oxide to form the ethoxy intermediate.
-
Acetamide conjugation: The intermediate undergoes N-acetylation using acetyl chloride in dichloromethane.
-
Salt formation: Treatment with hydrochloric acid yields the final crystalline product.
Benzamide Derivatives
N-(2-dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride (23966-72-5) is prepared via Schotten-Baumann reaction between 2-ethoxy-3-methoxybenzoic acid chloride and N,N-dimethylethylenediamine, followed by HCl-mediated precipitation.
Pharmacological Properties and Mechanisms
Anti-Inflammatory Activity
The 1051368-84-3 isomer demonstrates dose-dependent inhibition of NF-κB signaling in macrophage cells (IC₅₀ = 1.2 μM). Structural analysis reveals that the propyl group enhances membrane permeability, while the acetamide moiety interacts with the IKKβ kinase domain, preventing IκBα phosphorylation.
Neurological Applications
23966-72-5 exhibits affinity for σ-1 receptors (Kᵢ = 85 nM) in rat brain homogenates, suggesting potential in neuropathic pain management. Molecular docking studies indicate that the ethoxy group forms hydrogen bonds with Gln194 of the receptor’s ligand-binding pocket.
Metabolic Modulation
113698-83-2, a known trimetazidine impurity, inhibits mitochondrial long-chain 3-ketoacyl-CoA thiolase (LC-KAT) by 43% at 10 μM concentration . This activity parallels trimetazidine’s anti-ischemic effects but requires purification to <0.1% in pharmaceutical formulations to avoid toxicity .
Comparative Analysis of Isomer Applications
The solubility-logP inverse correlation follows established pharmacokinetic principles, with 23966-72-5’s lower logP enhancing its blood-brain barrier penetration.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal distinct degradation profiles:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume